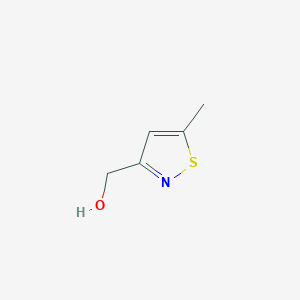

(5-Methyl-isothiazol-3-yl)-methanol

Description

Overview of Isothiazole (B42339) Heterocycles in Advanced Chemical Synthesis

Isothiazoles are recognized as an important class of five-membered sulfur heterocycles. researchwithrutgers.com Their unique structure, featuring two electronegative heteroatoms in a 1,2-relationship, imparts distinct chemical properties that are widely exploited in medicinal chemistry and organic synthesis. researchwithrutgers.com The synthesis of the isothiazole ring was first successfully achieved in 1956, and since then, the chemistry of these compounds has rapidly advanced. medwinpublishers.comresearchgate.net Modern synthetic methods, including new condensation techniques and metal-catalyzed approaches, have made a wide variety of substituted isothiazoles more accessible to chemists. researchwithrutgers.com These advancements allow for the creation of densely decorated isothiazoles with various sensitive functional groups, opening up new avenues for research and application. researchwithrutgers.com

The journey of isothiazole chemistry is marked by its significant contributions to both the pharmaceutical and agrochemical sectors. Since the initial synthesis of the isothiazole ring, researchers have been prompted to explore the synthesis and chemical transformations of its derivatives due to their broad range of useful properties. medwinpublishers.comresearchgate.net

In the pharmaceutical realm, isothiazole derivatives have been integral to the development of various therapeutic agents. For instance, certain isothiazole-containing compounds have been investigated for the treatment of Alzheimer's disease and as anti-inflammatory and anticonvulsant drugs. medwinpublishers.com

In agrochemical development, isothiazoles have proven to be effective components of pesticides and crop protection chemicals. thieme-connect.comnih.gov Thiazole (B1198619) and isothiazole derivatives have gained attention in green pesticide research due to their low toxicity and strong biological activity. nih.gov A notable example is Isotianil, developed for protecting rice against blast and leaf blight. rsc.org The isothiazole heterocycle can protect a molecule from enzymatic degradation, thereby extending its duration of action. thieme-connect.com This has led to the design of fungicides where the isothiazole moiety is a key component for activity. thieme-connect.com

The isothiazole ring is a privileged structure in drug discovery and development, frequently referred to as a bioactive scaffold. researchwithrutgers.comthieme-connect.com This significance stems from its ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities. The incorporation of the isothiazole moiety into molecules can confer or enhance properties such as antifungal, antiviral, anti-inflammatory, and immunotropic actions. researchgate.net

The structural features of the isothiazole ring contribute to its bioactivity. As a five-membered heteroaromatic ring, it possesses a unique electronic distribution that facilitates interactions with biological targets. researchgate.net Its derivatives have been successfully developed into a range of pesticides with broad-spectrum effectiveness and are also found in numerous FDA-approved drugs. nih.govnih.gov The ability to make diverse structural modifications to the isothiazole ring allows for the fine-tuning of a compound's biological activity, which is a critical aspect of modern drug and pesticide design. nih.gov For example, 3,4-dichloroisothiazoles not only exhibit antifungal activity but also induce systemic acquired resistance in plants. rsc.org

Focus on (5-Methyl-isothiazol-3-yl)-methanol within the Isothiazole Class

Within the diverse family of isothiazole derivatives, this compound emerges as a compound of specific interest. Its structure combines the core isothiazole ring with a methyl group and a methanol (B129727) substituent, providing a unique combination of features for further chemical exploration.

The systematic name for this compound is this compound. It is identified by the CAS Number 1803598-19-7. chemicalbook.combiosynth.com The structure consists of an isothiazole ring where the carbon at position 5 is bonded to a methyl group (-CH₃), and the carbon at position 3 is bonded to a methanol group (-CH₂OH).

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1803598-19-7 | chemicalbook.combiosynth.combldpharm.com |

| Molecular Formula | C₅H₇NOS | biosynth.combldpharm.com |

| Molecular Weight | 129.18 g/mol | biosynth.com |

| SMILES | CC1=CC(=NS1)CO | biosynth.com |

This data is compiled from publicly available chemical databases.

While the broader class of isothiazoles has been extensively studied, a specific and detailed research focus on this compound appears to be limited. The available literature and chemical databases primarily provide basic chemical information such as its structure and identifiers. chemicalbook.combiosynth.combldpharm.com There is a discernible lack of published studies detailing its synthesis, reactivity, and potential applications.

This represents a significant research gap and, concurrently, a wealth of opportunities. Key areas for future investigation include:

Novel Synthetic Routes: Developing efficient and scalable methods for the synthesis of this compound would be a valuable contribution to synthetic chemistry. Current literature provides general methods for isothiazole synthesis which could be adapted. researchwithrutgers.comorganic-chemistry.org

Chemical Reactivity Studies: A thorough investigation of the reactivity of the methanol group and the isothiazole ring in this specific compound could uncover new chemical transformations and derivatives.

Biological Screening: Given the established biological importance of the isothiazole scaffold, this compound and its derivatives are prime candidates for biological screening programs to identify potential new pharmaceutical or agrochemical agents.

Materials Science Applications: Heterocyclic compounds are important building blocks for new materials with interesting electronic or mechanical properties. medwinpublishers.comresearchgate.net The potential of this compound in materials science remains unexplored.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,2-thiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-2-5(3-7)6-8-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTAXTNNSSZOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803598-19-7 | |

| Record name | (5-methyl-1,2-thiazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Methyl Isothiazol 3 Yl Methanol

Established Synthetic Routes to Isothiazole-3-methanol Scaffolds

The synthesis of isothiazole-3-methanol scaffolds can be approached through two primary strategies: constructing the isothiazole (B42339) ring with the necessary precursors for the methanol (B129727) group already in place, or by forming the isothiazole ring first and then introducing the hydroxymethyl group. thieme-connect.comthieme-connect.de

The formation of the isothiazole ring is a critical step, and several retrosynthetic approaches can be envisioned. thieme-connect.comthieme-connect.com These methods involve the cyclization of various open-chain precursors. researchgate.net

Intramolecular cyclization is a prominent method for forming the isothiazole ring, typically involving the formation of the S-N bond through the oxidation of an appropriate enaminothione or related precursor. thieme-connect.comthieme-connect.com This approach involves starting with a molecule that already contains the C-C-C-N-S fragment. researchgate.net

One common strategy is the oxidative cyclization of 3-aminopropenethiones. thieme-connect.com For instance, solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide on silica (B1680970) gel can yield 4-cyanoisothiazoles. thieme-connect.com Another example involves the intramolecular condensation of a compound containing an activated methylene (B1212753) fragment and a cyano group to form the isothiazole ring. thieme-connect.com A more recent development has shown an unexpected intramolecular cyclization of N-propargyl tert-butanesulfinylamide in the presence of trifluoroacetic acid to produce polysubstituted isothiazoles. acs.org This reaction proceeds through electrophilic cyclization and subsequent aromatization. acs.org

| Starting Material Type | Reagent/Condition | Product Type | Reference |

| 3-Aminopropenethiones | CrO3/SiO2 | 4-Cyanoisothiazoles | thieme-connect.com |

| Activated methylene & cyano precursor | Condensation | 4-Aminoisothiazoles | thieme-connect.com |

| N-propargyl tert-butanesulfinylamide | Trifluoroacetic acid | Polysubstituted isothiazoles | acs.org |

The (4+1)-heterocyclization strategy involves the reaction of a four-atom fragment with a single-atom synthon to construct the isothiazole ring. thieme-connect.comthieme-connect.com This typically involves a C-C-C-S or C-C-C-N fragment reacting with a nitrogen or sulfur source, respectively. thieme-connect.comorganic-chemistry.org

A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc) under metal-free conditions. thieme-connect.comorganic-chemistry.org In this reaction, the β-keto dithioester/thioamide acts as the four-atom component, and the ammonium salt provides the nitrogen atom. thieme-connect.comthieme-connect.com The process occurs through a sequence of imine formation, cyclization, and aerial oxidation. organic-chemistry.org Another approach utilizes the reaction of compounds with a pre-formed C-C-C-N fragment with a sulfur source. For example, sulfur dichloride (S₂Cl₂) can act as the sulfur donor in the synthesis of dinitrobenzo[c]isothiazole from 2-amino-4,6-dinitrotoluene. thieme-connect.com

| 4-Atom Fragment | 1-Atom Synthon | Conditions | Product Type | Reference |

| β-Keto dithioesters/thioamides | NH₄OAc | Metal-free, aerial oxidation | 3,5-Disubstituted isothiazoles | thieme-connect.comorganic-chemistry.org |

| 2-Amino-4,6-dinitrotoluene | S₂Cl₂ | DABCO, Et₃N | Dinitrobenzo[c]isothiazole | thieme-connect.com |

| Succinonitrile | Sulfur, Chlorine gas | High temperature | 3,4-Dichloroisothiazole-5-carbonitrile | thieme-connect.com |

In (3+2)-heterocyclization, the isothiazole ring is formed from the reaction of a three-atom component and a two-atom component. thieme-connect.comthieme-connect.com This is a common strategy for synthesizing a variety of heterocyclic compounds. biolmolchem.com

A prevalent example is the reaction of α,β-unsaturated aldehydes or ketones with a source of the N-S fragment, such as ammonium thiocyanate (B1210189) (NH₄SCN). thieme-connect.com For instance, 3-chloroacroleins react with ammonium thiocyanate in dimethylformamide to yield 4-arylisothiazoles. thieme-connect.com Another variation is the 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition, which can be employed for isothiazole synthesis. thieme-connect.com

| 3-Atom Fragment | 2-Atom Fragment | Conditions | Product Type | Reference |

| α,β-Unsaturated aldehydes | NH₄SCN | DMF | 4-Arylisothiazoles | thieme-connect.comthieme-connect.com |

| (Z)-3,4-Diaryl-3-chloroacrylaldehydes | NH₄SCN | - | 4,5-Diarylisothiazoles | thieme-connect.com |

Isothiazoles can also be synthesized through the transformation of other heterocyclic rings. thieme-connect.com These reactions often proceed by the cleavage of the initial ring followed by recyclization into the more stable isothiazole system. thieme-connect.com

A significant example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. thieme-connect.comorganic-chemistry.org This reaction proceeds via an α-thiavinyl rhodium-carbenoid intermediate to form a variety of 3,4,5-trisubstituted isothiazoles. thieme-connect.comorganic-chemistry.org Isothiazoles can also be obtained from 1,2,3-dithiazoles. thieme-connect.com

| Starting Heterocycle | Reagent(s) | Key Intermediate | Product Type | Reference |

| 1,2,3-Thiadiazoles | Nitriles, Rhodium catalyst | α-Thiavinyl rhodium carbenoid | 3,4,5-Trisubstituted isothiazoles | thieme-connect.comorganic-chemistry.org |

| 1,2,3-Dithiazoles | - | - | Isothiazoles | thieme-connect.com |

Once the isothiazole nucleus is formed, the introduction or modification of side chains is necessary to arrive at the target molecule, (5-Methyl-isothiazol-3-yl)-methanol. thieme-connect.com This can involve the functionalization of a pre-existing group on the isothiazole ring. thieme-connect.decmu.edu

A common strategy for introducing a hydroxymethyl group is the reduction of a corresponding carboxylic acid, ester, or aldehyde at the desired position. For example, if a 5-methylisothiazole-3-carboxylic acid or its ester derivative is synthesized via one of the ring-forming reactions, it can be reduced to the corresponding primary alcohol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.

Another approach involves the functionalization of a halomethyl group. A 3-(halomethyl)-5-methylisothiazole could undergo nucleophilic substitution with a hydroxide (B78521) source or a protected equivalent to yield the desired alcohol. The synthesis of the starting material, ethyl 2-amino-5-methylthiazole-4-carboxylate, involves the cyclising condensation of thiourea (B124793) with ethyl dl-3-bromo-2-oxobutyrate, highlighting a pathway to introduce functionalizable side chains during the initial ring formation. clockss.org

| Isothiazole Precursor | Reagent/Reaction Type | Functional Group Transformation |

| 5-Methylisothiazole-3-carboxylic acid/ester | LiAlH₄ / Reduction | -COOH / -COOR → -CH₂OH |

| 3-(Halomethyl)-5-methylisothiazole | NaOH / Nucleophilic Substitution | -CH₂X → -CH₂OH |

| 5-Methylisothiazole-3-carbaldehyde | NaBH₄ / Reduction | -CHO → -CH₂OH |

Side-Chain Functionalization for Hydroxymethyl Group Introduction

Reduction of Carbonyl Precursors to Alcohol Functionality

A primary and fundamental method for the synthesis of this compound involves the reduction of a carbonyl group at the C3 position of the 5-methylisothiazole (B1604631) ring. This approach typically utilizes precursors such as 5-methylisothiazole-3-carbaldehyde or an ester of 5-methylisothiazole-3-carboxylic acid.

The transformation of the aldehyde or ester to the primary alcohol is a standard procedure in organic synthesis, commonly achieved with high efficacy using complex metal hydride reagents.

Key Reducing Agents and Conditions:

Sodium Borohydride (NaBH₄): This is a mild reducing agent, often used for its selectivity in reducing aldehydes and ketones in the presence of less reactive functional groups like esters. The reaction is typically carried out in protic solvents such as methanol or ethanol (B145695) at room temperature.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and more reactive reducing agent, LiAlH₄ can effectively reduce esters and carboxylic acids, in addition to aldehydes and ketones, to the corresponding alcohol. These reactions require anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and are often conducted at reduced temperatures followed by a careful aqueous workup.

The general transformation can be represented as follows:

Scheme 1: Reduction of Carbonyl Precursors

(Where X = H for aldehyde, or X = OR' for ester)

While literature specifically detailing this reduction for 5-methylisothiazole-3-carbonyl precursors is sparse, the reduction of carbonyl groups on other isothiazole isomers and related heterocycles is well-established, confirming the viability of this method. Current time information in Santa Cruz, CA, US.

Targeted Introduction of Methanol Moiety at C3 Position

Synthesizing this compound can also be achieved by methods that construct the hydroxymethyl group (-CH₂OH) directly at the C3 position of the pre-formed 5-methylisothiazole ring.

One effective strategy is a two-step sequence involving formylation followed by reduction. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic systems. ijpcbs.comcambridge.orgtcichemicals.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). tcichemicals.comwikipedia.org The resulting 5-methylisothiazole-3-carbaldehyde is then reduced to the target alcohol as described in the previous section.

Table 1: Vilsmeier-Haack Reaction Overview

| Component | Function | Common Examples |

|---|---|---|

| Formamide | Source of formyl group | N,N-Dimethylformamide (DMF) |

| Activating Agent | Forms the electrophilic iminium salt | POCl₃, Oxalyl chloride |

| Substrate | Electron-rich heterocycle | 5-Methylisothiazole |

Another powerful technique involves the metallation of the isothiazole ring. The proton at the C3 position of the isothiazole ring is relatively acidic and can be abstracted by a strong organometallic base, such as n-butyllithium (n-BuLi), to form a 3-lithio-5-methylisothiazole intermediate. This potent nucleophile can then react with an electrophile like anhydrous formaldehyde (B43269) (H₂CO) to directly install the hydroxymethyl group.

Advanced Synthetic Techniques for this compound and its Precursors

Modern organic synthesis provides more advanced and versatile tools for the construction of functionalized heterocycles, including palladium-catalyzed cross-coupling reactions and strategic nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions in Isothiazole Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable for creating carbon-carbon and carbon-heteroatom bonds, offering a modular approach to building complex molecules. tcichemicals.comgoogle.comacs.org These reactions allow for the precise functionalization of heterocyclic cores, such as isothiazole, by coupling a halo-heterocycle with a suitable organometallic reagent. This strategy is key for synthesizing precursors to this compound.

Suzuki-Miyaura Cross-Coupling in Isothiazole Derivative Synthesis

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions, involving the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. cambridge.org In the context of isothiazole synthesis, a 3-halo-5-methylisothiazole could be coupled with a boronic ester containing a protected hydroxymethyl group, such as (2-(hydroxymethyl)phenyl)boronic acid pinacol (B44631) ester, to install the required functionality at the C3 position.

Studies on related heterocyclic systems, such as thiadiazoles, demonstrate the power of this method. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to undergo selective Suzuki-Miyaura coupling, where reaction conditions can be tuned to substitute one or both chlorine atoms. thieme-connect.comnih.gov These studies highlight the importance of the choice of catalyst, base, and solvent in controlling the reaction's outcome.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Heterocycles

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | thieme-connect.combiomedpharmajournal.org |

| Ligand | PPh₃, SPhos, XPhos | biomedpharmajournal.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | thieme-connect.combiomedpharmajournal.org |

| Solvent | Toluene/H₂O, Dioxane/H₂O | thieme-connect.combiomedpharmajournal.org |

| Boron Reagent | Arylboronic acids, Potassium trifluoroborates | thieme-connect.combiomedpharmajournal.org |

Nucleophilic Substitution Reactions in Isothiazole Methanol Derivatization

Nucleophilic substitution provides a direct pathway for interconverting functional groups. A plausible and efficient synthesis of this compound can be envisioned via the hydrolysis of a 3-(halomethyl)-5-methylisothiazole precursor.

This two-step route would involve:

Halogenation: The methyl group of a precursor like 3,5-dimethylisothiazole (B12978422) could potentially be selectively halogenated, or more commonly, a pre-existing 3-methyl group on the 5-methylisothiazole scaffold can be subjected to free-radical halogenation using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) to yield 3-(halomethyl)-5-methylisothiazole. Analogous chlorination of methyl groups on pyridine (B92270) rings has been achieved with reagents like trichloroisocyanuric acid. orientjchem.org

Hydrolysis: The resulting 3-(halomethyl) intermediate possesses a reactive electrophilic carbon. This can undergo an Sₙ2 reaction with a nucleophilic source of oxygen, such as hydroxide (from NaOH or KOH) or water, to displace the halide and form the desired this compound. The reverse reaction, converting isothiazole-5-methanol to 5-(chloromethyl)isothiazole, is known, suggesting the feasibility of this nucleophilic substitution pathway.

Yield Optimization and Reaction Mechanism Studies for this compound Synthesis

As a consequence of the lack of specific synthetic procedures for this compound, there is no corresponding body of research on the optimization of its yield or detailed studies of the reaction mechanisms involved. The following sections outline the types of studies that would be necessary to develop a comprehensive understanding of the synthesis of this compound.

Catalytic Systems and Reaction Conditions

The development of efficient catalytic systems is a cornerstone of modern synthetic chemistry, often leading to improved yields, milder reaction conditions, and enhanced selectivity. For the synthesis of substituted isothiazoles, various catalytic systems have been explored in a general context. These can include transition metal catalysts, such as palladium or rhodium complexes, which are known to facilitate cross-coupling and cyclization reactions. rsc.orgthieme-connect.com Acid or base catalysis is also frequently employed to promote condensation and ring-closure steps. organic-chemistry.org

To optimize the synthesis of this compound, a systematic investigation of different catalysts and reaction conditions would be required. This would involve screening a range of potential catalysts and evaluating the impact of variables such as temperature, solvent, and reactant concentrations on the reaction outcome.

Table 1: Hypothetical Catalytic Systems and Reaction Conditions for Isothiazole Synthesis

| Catalyst Type | Potential Catalysts | Typical Reaction Conditions |

| Transition Metal | Pd(OAc)₂, Rh(I) complexes | Inert atmosphere, various solvents (e.g., DMF, toluene), temperatures ranging from room temperature to reflux. rsc.orgorganic-chemistry.org |

| Acid Catalysis | p-Toluenesulfonic acid, H₂SO₄ | Anhydrous conditions, often at elevated temperatures. |

| Base Catalysis | NaOEt, K₂CO₃ | Protic or aprotic solvents, variable temperatures. |

This table represents a general overview of catalytic systems used for isothiazole synthesis and is not based on specific data for this compound.

Chemical Transformations and Derivative Synthesis of 5 Methyl Isothiazol 3 Yl Methanol

The chemical reactivity of (5-Methyl-isothiazol-3-yl)-methanol can be categorized into two main areas: transformations involving the hydroxyl group attached to the side chain and reactions that directly engage the isothiazole (B42339) ring system. These pathways allow for the synthesis of a diverse range of derivatives, including ethers, esters, aldehydes, and carboxylic acids, as well as more complex structures through modification of the heterocyclic core.

Biological Activity and Mechanistic Investigations of 5 Methyl Isothiazol 3 Yl Methanol Derivatives

Antimicrobial Activities

Derivatives of the isothiazole (B42339) ring system are well-documented for their potent and broad-spectrum antimicrobial activities, which have led to their use as biocides in various industrial and commercial applications. These compounds are effective against a wide range of microorganisms, including bacteria, fungi, and certain viruses.

Isothiazole and its derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The core mechanism of their action is believed to involve the disruption of essential enzymatic functions within the microbial cells.

Research into various isothiazole derivatives has yielded promising results. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to very good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL against a panel of bacteria. Notably, some of these compounds were found to be more potent than the standard antibiotics ampicillin and streptomycin against all tested bacteria nih.gov.

Another study on benzo epa.govnbinno.comisothiazolo[2,3-a]pyrazine-6,6-dioxide derivatives found that one compound, in particular, inhibited the growth of Escherichia coli, Proteus vulgaris, and Staphylococcus aureus at a concentration of 1.6 mg·mL−1 or above core.ac.uk. The activity of these compounds is often influenced by the nature and position of substituent groups on the isothiazole ring system.

In addition to their antibacterial effects, isothiazole derivatives are potent antifungal agents. They are effective against a variety of fungal species, including yeasts and molds. Their broad-spectrum activity makes them valuable as preservatives in products susceptible to fungal contamination.

Studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL against a panel of eight fungal species nih.gov. Another study focusing on novel (Z)-5-hetarylmethylidene-1,3-thiazol-4-ones found that one derivative showed activity against all ten fungal strains tested, with a particularly high activity against Saccharomyces cerevisiae (MIC 3.9 μg/mL) researchgate.net. The antifungal efficacy of these compounds is often comparable to or even exceeds that of commercially available antifungal drugs.

An isoindole derivative containing a 5-methyl-isoxazole-3-yl moiety also exhibited antifungal activity against Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum nih.gov.

The antiviral activity of isothiazole derivatives is a growing area of research. Certain compounds have shown inhibitory effects against a range of viruses, suggesting their potential as leads for the development of new antiviral therapies.

For example, a study on isoquinolone derivatives identified a compound with 50% effective concentration (EC50) values ranging from 0.2 to 0.6 μM against influenza A and B viruses acs.org. This highlights the potential for developing isothiazole-related structures into effective antiviral agents. While specific data for a wide range of viruses is still emerging, these initial findings are encouraging.

The antimicrobial activity of isothiazolinones is primarily attributed to their ability to inhibit essential enzymes within microbial cells. These compounds act as electrophilic agents that react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. nbinno.com This interaction leads to the formation of mixed disulfides, which inactivates the enzymes and disrupts critical metabolic pathways, ultimately leading to cell death. researchgate.net

The mechanism involves a two-step process: an initial rapid inhibition of growth and metabolism, followed by irreversible cell damage that results in a loss of viability. Specifically, isothiazolones have been shown to disrupt metabolic pathways involving dehydrogenase enzymes. The activated N-S bond within the isothiazolinone ring is crucial for this reactivity with cellular nucleophiles. epa.gov This broad-spectrum mechanism of action makes it difficult for microorganisms to develop resistance.

Anticancer and Antiproliferative Activities

In addition to their antimicrobial properties, isothiazole derivatives have been investigated for their potential as anticancer agents. Various studies have demonstrated their ability to inhibit the proliferation of cancer cells in vitro.

Numerous studies have evaluated the cytotoxic effects of isothiazole and thiazole (B1198619) derivatives against a variety of human cancer cell lines. These studies typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.

For example, a series of novel aryl thiazole molecules were evaluated for their in vitro cytotoxic activity against the MDA-MB-231 breast cancer cell line, showing moderate to good activity. In another study, newly synthesized thiophenyl thiazolyl-pyridine hybrids exhibited promising cytotoxic activities against the A549 human lung cancer cell line, with some compounds showing IC50 values comparable to the standard drug doxorubicin.

Furthermore, some arylidene-hydrazinyl-thiazoles have shown remarkable efficacy, with IC50 values in the low micromolar range against various cancer cell lines, including BxPC-3, MOLT-4, and MCF-7. The cytotoxic potential of these compounds underscores their potential for development as novel anticancer therapeutics.

Inhibitory Effects on Enzyme Targets and Cellular Pathways

Derivatives of the isothiazole and thiazole core structures have demonstrated significant inhibitory effects on various enzyme targets and cellular pathways, highlighting their therapeutic potential. Certain (3-aryl-4-carboxamido-isothiazol-3-yl)-carbamides, such as CP-547,632, have been identified as promising tyrosine kinase inhibitors with antineoplastic activity. nih.gov Tyrosine kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation, making them a key target in oncology. Another isothiazolone derivative, 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB), has been shown to induce apoptosis-mediated cell death in hepatoma cells. nih.gov Its mechanism involves the overexpression of the tumor suppressor gene TP53 and downregulation of the key oncogene MYCN. nih.gov

Furthermore, a class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to induce cell cycle arrest at the G0/G1 interphase in a broad range of tumor cell lines. nih.gov In the context of other pharmacological activities, 5-methylthiazole-thiazolidinone conjugates have been identified as a novel class of selective cyclooxygenase-1 (COX-1) inhibitors, a key enzyme in the inflammatory pathway. nih.gov In the realm of metabolic diseases, isoindol-substituted thiazole derivatives have shown potential as antidiabetic agents through the selective inhibition of α-glycosidase and aldose reductase (AR) enzymes. cumhuriyet.edu.tr

Selective Toxicity to Cancer Cells vs. Normal Cells

A significant advantage of several isothiazole derivatives is their selective toxicity toward cancer cells while exhibiting lower toxicity against healthy, non-tumorigenic cells. nih.gov For instance, N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives have demonstrated selectivity for colorectal cancer cells. nih.gov Similarly, new derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid were characterized by high selectivity towards leukemia (MV4-11) and colon cancer cell lines (LoVo and LoVo/DX), while their activity against breast adenocarcinoma (MCF-7) and a normal non-tumorigenic epithelial cell line from the mammary gland (MCF-10A) was substantially lower. nih.gov

This selectivity is a critical attribute for potential anticancer agents. A study on 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) highlighted its selective toxicity against liver cancerous Huh7 cells compared to immortalized human hepatocytes (IHH), a model for non-cancerous liver cells. nih.gov In fact, IsoB appeared to be superior to the standard chemotherapeutic agent 5-fluorouracil in selectively killing liver cancer cells. nih.gov Likewise, a substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (Compound 14) showed potent anti-proliferative activity against a select set of cancer cell types, including human B-cell lymphoma, with no observed effects on normal human cells. nih.gov

Table 1: Selective Antiproliferative Activity of Isothiazole/Thiazole Derivatives

| Compound Class | Cancer Cell Line(s) | Normal Cell Line(s) | Selectivity Profile |

|---|---|---|---|

| 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | Leukemia (MV4-11), Colon Adenocarcinoma (LoVo, LoVo/DX) | Mammary Gland Epithelial (MCF-10A) | High selectivity for leukemia and colon cancer cells nih.gov |

| N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | Colon Adenocarcinoma | Low toxicity on healthy cells noted | Selective against colorectal cancer cells nih.gov |

| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | Hepatoma (Huh7) | Immortalized Human Hepatocytes (IHH) | Potent and selective against liver cancer cells nih.gov |

| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Human B-cell Lymphoma (BJAB) | Normal human cells | No observed effects on normal cells nih.gov |

Potential as Chemotherapeutic System Components

The unique properties of isothiazole derivatives position them as valuable components in the development of new anti-cancer chemotherapeutics. nih.gov The search for novel compounds with desirable application properties is a continuous effort in oncology. nih.govmdpi.com Isothiazole derivatives like CP-547,632, which acts as an anti-angiogenic drug, demonstrate potential in combination therapies. nih.gov Such compounds are often most effective when used in conjunction with other cytostatics, suggesting a role in multi-drug chemotherapeutic systems designed to attack cancer through various mechanisms. nih.gov The development of new N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with demonstrated anticancer activity contributes to the growing arsenal of compounds that could be integrated into future cancer treatment protocols. nih.govmdpi.com

Other Pharmacological Activities

Anti-inflammatory Properties

Beyond their anticancer potential, thiazole and isothiazole derivatives have been investigated for other pharmacological effects, including anti-inflammatory activity. A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated and found to demonstrate moderate to good anti-inflammatory activity, with some compounds showing better activity than the reference drug indomethacin. nih.gov The mechanism for this activity was identified through further investigation, which revealed that the compounds were active as selective COX-1 inhibitors, with an inhibitory effect superior to the reference drug naproxen. nih.gov This suggests that COX-1 is a primary molecular target for the anti-inflammatory action of these specific thiazole-based derivatives. nih.gov

Antidiabetic Activities

The therapeutic potential of this class of compounds extends to metabolic disorders. Certain isoindol-substituted thiazole derivatives have been studied for their antidiabetic properties, showing potential as selective inhibitors of α-glycosidase and aldose reductase (AR) enzymes. cumhuriyet.edu.tr These enzymes are key targets in managing diabetes mellitus, as their inhibition can help control hyperglycemia. Studies on various thiazolidinone derivatives have also shown significant in vitro antidiabetic activity. ekb.eg The methanol (B129727) extract of certain plants has also demonstrated an ability to lower blood glucose levels, indicating the presence of compounds with antidiabetic properties. nih.govjabonline.inresearchgate.net

Table 2: Antidiabetic Enzyme Inhibition by Thiazole Derivatives

| Compound Series | Target Enzyme | Observed Effect |

|---|---|---|

| Isoindol-substitute thiazole derivatives (3a-f) | α-glycosidase | Potent inhibitory effects, with Ki values ranging from 24.54±6.92 to 44.25±10.34 μM cumhuriyet.edu.tr |

| Isoindol-substitute thiazole derivatives (3a-f) | Aldose Reductase (AR) | Significant inhibitory impact, with Ki values ranging from 9.70±4.72 to 44.40±17.18 μM cumhuriyet.edu.tr |

Anticonvulsant Properties

Thiazolidinone derivatives have emerged as a promising class for the development of new anticonvulsant drugs. In screening studies using seizure models induced by pentylenetetrazole and maximal electroshock, several thiazolidinone derivatives exhibited anticonvulsant effects. mdpi.com One lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, showed particularly high anticonvulsant properties. Further research into thiazole-bearing hybrids based on 2-imino-4-thiazolidinone has also identified compounds with excellent anticonvulsant activity in both models. mdpi.com These findings suggest that the thiazole and thiazolidinone scaffolds are valuable for designing novel agents to treat neurological disorders like epilepsy. nih.gov

Neuroprotective Effects

Derivatives of isothiazole and structurally related heterocyclic compounds have shown potential in protecting neuronal cells from damage. Research into compounds with similar backbones suggests that they may offer therapeutic benefits in neurodegenerative conditions. For instance, studies on other heterocyclic compounds have demonstrated protection of dopaminergic neurons from neurotoxicity. nih.gov The mechanisms underlying these effects often involve mitigating mitochondrial dysfunction, which is a key factor in the pathogenesis of diseases like Parkinson's disease. nih.gov

The neuroprotective potential of a compound is often assessed in vitro using models of excitotoxicity and in vivo in models of conditions such as epilepsy or ischemic brain damage. nih.gov For example, 5'-deoxy-5'-methylthioadenosine (MTA), an endogenous compound, has demonstrated a range of neuroprotective activities against various insults in laboratory settings. nih.gov While MTA was effective in reducing neuronal cell death in models of epilepsy and global ischemic brain damage, its efficacy was not observed in a model for Parkinson's disease unless combined with another therapeutic agent. nih.gov This highlights the specificity of neuroprotective actions. The chemical structure of certain derivatives, such as those containing a hydrazide of 8-benzylaminotheophyllinil-7-acetic acid, is thought to contribute to their antioxidant and neuroprotective actions by acting as a "spin trap" that interacts with nitric oxide. m-hikari.com

Table 1: Examples of Neuroprotective Activity in Heterocyclic Compounds

| Compound Class | Model System | Observed Effect | Reference |

|---|---|---|---|

| Thiazolidinone Derivative | MPTP-induced Parkinsonism in mice | Protected dopaminergic neurons, improved locomotor ability. nih.gov | nih.gov |

| Endogenous Compound (MTA) | Pilocarpine-induced status epilepticus | Reduced neuronal cell death. nih.gov | nih.gov |

| Endogenous Compound (MTA) | Global ischemic brain damage | Reduced lesion size. nih.gov | nih.gov |

Enzyme Inhibition (e.g., Aldose Reductase, Proteases)

A significant area of investigation for isothiazole derivatives is their ability to inhibit specific enzymes involved in disease pathology. One of the most studied targets is aldose reductase (AR), a key enzyme in the polyol pathway. nih.gov Under hyperglycemic conditions, such as in diabetes mellitus, AR catalyzes the reduction of glucose to sorbitol. nih.govmdpi.com The accumulation of sorbitol leads to osmotic stress and subsequent tissue damage, contributing to diabetic complications like neuropathy, nephropathy, and retinopathy. nih.govmdpi.com Therefore, inhibitors of aldose reductase (ARIs) are a promising therapeutic strategy to prevent or ameliorate these long-term complications. nih.gov

Studies on various heterocyclic compounds, including those with thiazole and isoindole moieties, have demonstrated their potential as AR inhibitors. cumhuriyet.edu.tr The inhibitory activity is often quantified by the Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value. For example, a series of synthetic isoindol-substituted thiazole derivatives showed potent inhibition against sheep liver aldose reductase, with Ki values in the micromolar range. cumhuriyet.edu.tr The search for specific and potent AR inhibitors remains a major challenge in pharmaceutical research. nih.gov

Table 2: Aldose Reductase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | Ki (µM) for Aldose Reductase |

|---|---|

| Isoindol-substituted thiazole derivative (3a) | 24.54 ± 6.92 |

| Isoindol-substituted thiazole derivative (3b) | 33.18 ± 8.15 |

| Isoindol-substituted thiazole derivative (3c) | 29.51 ± 7.04 |

| Isoindol-substituted thiazole derivative (3d) | 44.25 ± 10.34 |

Data sourced from a study on isoindol-substitute thiazole derivatives and their effect on sheep liver aldose reductase. cumhuriyet.edu.tr

Structure-Activity Relationship (SAR) Studies of (5-Methyl-isothiazol-3-yl)-methanol Derivatives

The biological efficacy of isothiazolone derivatives is highly dependent on the nature and position of the substituents attached to the heterocyclic ring. sci-hub.se Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of these compounds influence their biological activity, guiding the design of more potent and selective molecules.

Influence of Substituent Modifications on Biological Efficacy

The addition or modification of chemical groups on the isothiazole core can dramatically alter a compound's therapeutic properties. For example, in a series of 3-isothiazolones, the presence of a chlorine atom in the heterocyclic ring was associated with high biological activity. sci-hub.se Specifically, 5-chloro-N-methyl-3-isothiazolone was identified as a highly active compound. sci-hub.se

Similarly, modifications at different positions of the isothiazole ring can confer selectivity towards specific cancer cell lines. nih.gov For instance, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide were synthesized and evaluated for their antiproliferative activity. nih.gov The activity of these derivatives is associated with the presence of an -N=CH group with a suitably sized substituent. nih.gov In another study on thiazole conjugates, docking studies revealed that specific substitutions led to promising inhibitory activity against hepatic cancer cell lines (HepG2). nih.gov The structure-activity relationship of some antibacterial compounds revealed that the presence of a methyl group on an indole ring and a hydroxyl group on a benzene ring was beneficial for their activity. mdpi.com

Table 3: Influence of Substituents on the Biological Activity of Isothiazole Derivatives

| Core Structure | Substituent | Position | Observed Effect on Activity |

|---|---|---|---|

| 3-Isothiazolone | Chlorine | 5 | Associated with high biological activity. sci-hub.se |

| 3-Isothiazolone | N-hexyl chain | N | Beneficial for activity compared to N-methyl. sci-hub.se |

Pharmacophore Elucidation for Targeted Drug Design

A pharmacophore is an abstract description of the molecular features essential for a compound's biological activity. nih.gov Elucidating the pharmacophore of this compound derivatives is a key step in rational drug design. nih.govdovepress.com By identifying the crucial spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, researchers can design new molecules that fit this model and are likely to be active. dergipark.org.tr

Pharmacophore models can be generated using two main approaches: ligand-based and structure-based. nih.gov The ligand-based approach is used when the 3D structure of the biological target is unknown and relies on a set of known active molecules. nih.gov The structure-based approach uses the 3D structure of the target protein, often a protein-ligand complex, to define the key interaction points in the active site. dovepress.com These models are then used in virtual screening to identify novel compounds from large chemical databases that possess the desired pharmacophoric features and are predicted to be biologically active. dovepress.comdergipark.org.tr

Computational Studies in Biological Activity Prediction and Elucidation

Computational methods are indispensable tools in modern drug discovery for predicting and explaining the biological activity of compounds like this compound derivatives. These in silico techniques offer a faster and more cost-effective way to screen potential drug candidates and understand their mechanisms of action at a molecular level.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com In drug design, it is used to predict how a ligand, such as an isothiazole derivative, binds to the active site of a target protein, like aldose reductase. nih.gov The results are often expressed as a docking score, which estimates the binding affinity; a lower score typically indicates a more favorable binding interaction. nih.gov For example, docking studies of newly synthesized thiazole derivatives with the Rho6 protein showed good docking scores and acceptable binding interactions, which correlated with their promising inhibition of hepatic cancer cells. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a detailed view of the dynamic behavior of the complex, confirming the stability of key interactions, such as hydrogen bonds, and revealing conformational changes. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atoms over the simulation period; a stable RMSD suggests the complex remains in a consistent binding mode. nih.gov

Table 4: Example of Molecular Docking Results for Thiazole Derivatives Against α-Amylase

| Compound | Docking Score (kcal/mol) |

|---|---|

| 4a | -6.87 |

| 4b | -7.12 |

| 4c | -7.21 |

| 4d | -7.35 |

| 4e | -7.43 |

Data sourced from a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. nih.gov

Density Functional Theory (DFT) in Biological Systems

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry and drug design, DFT studies provide valuable insights into the electronic properties of molecules, which are crucial for their interaction with biological targets. For isothiazole derivatives, DFT calculations are employed to determine various molecular properties that correlate with their biological activity.

Detailed research findings from DFT studies on thiazole and isothiazole derivatives reveal the importance of electronic parameters in their biological function. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of molecular reactivity. A small HOMO-LUMO energy gap is often associated with higher chemical reactivity, which can be a determinant of biological activity researchgate.net. DFT calculations have been used to optimize the geometry of thiazole derivatives and to analyze their charge distribution through Frontier Molecular Orbital (FMO) analysis, reactivity descriptors, and Molecular Electrostatic Potential (MEP) mapping. These analyses offer valuable information on the electronic distribution, reactivity, and potential binding sites of these molecules researchgate.net.

In a study on thiazole-sulfonamide derivatives as potential inhibitors for Alzheimer's disease, DFT was used to assess the electronic properties and anti-Alzheimer's potency of the analogs semanticscholar.org. The calculations helped in establishing a structure-activity relationship that was dependent on the electronic effects of the substituents on the phenyl rings semanticscholar.org. Similarly, DFT studies on pyrazolyl–thiazole derivatives of thiophene were performed to understand their electronic properties in relation to their antimicrobial and antioxidant activities msu-journal.com.

The table below summarizes key quantum chemical parameters calculated using DFT for a series of thiazole-hydrazone derivatives, illustrating how these parameters can vary with different substitutions and potentially influence biological activity researchgate.net.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 5a | -6.012 | -2.499 | 3.512 |

| 5b | -5.987 | -2.231 | 3.756 |

| 5c | -5.876 | -2.122 | 3.754 |

| 5d | -5.765 | -2.134 | 3.631 |

| 5e | -5.789 | -2.001 | 3.788 |

| 5f | -5.998 | -1.876 | 4.122 |

| 5g | -6.123 | -1.743 | 4.380 |

| 5h | -5.899 | -1.987 | 3.912 |

This table is generated based on data from a study on thiazole-hydrazone derivatives and is for illustrative purposes to show the application of DFT in assessing electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. QSAR models are valuable tools in drug discovery for predicting the activity of new chemical entities, thereby prioritizing synthetic efforts.

For isothiazole and thiazole derivatives, QSAR studies have been successfully applied to understand their antimicrobial, anticancer, and enzyme inhibitory activities. These models are typically developed using a series of compounds with known biological activities and a set of calculated molecular descriptors.

A QSAR investigation on a set of thirty-eight isothiazole derivatives targeting Hepatitis C Virus (HCV) NS5B polymerase inhibition utilized various statistical techniques, including multiple linear regression (MLR) and artificial neural networks (ANNs) mdpi.com. The resulting models showed good internal and external validation parameters, indicating their reliability in predicting the activity of new inhibitors mdpi.com. The descriptors used in such models can be of various types, including constitutional, topological, physicochemical, and quantum-chemical.

In another study, 2D and 3D QSAR models were developed for aryl thiazole derivatives to understand their antimicrobial activity. The 2D QSAR models highlighted the importance of descriptors like hydrogen count and hydrophilicity, while the 3D QSAR models indicated that electrostatic effects predominantly determine the binding affinities. For a series of thiazole analogues as α-glucosidase inhibitors, QSAR models were generated using MLR analysis after optimizing the compounds with DFT. The best model showed high statistical significance with good predictive ability.

The following table presents an example of a QSAR model developed for a series of thiazole derivatives, showcasing the descriptors used and the statistical parameters of the model.

| Model | Descriptors | R² | R²adj | Q²cv | R²pred |

| Model 1 | T_C_C_4, S1alpha | 0.9521 | 0.9423 | 0.8619 | 0.7532 |

This table is illustrative and based on data from a 2D QSAR study on aryl thiazole derivatives. R²: correlation coefficient, R²adj: adjusted R², Q²cv: cross-validated R², R²pred: predictive R² for the external test set.

The descriptors in QSAR models provide insights into the structural features that are important for biological activity. For example, a study on 2,4-disubstituted thiazoles as antimicrobial agents found that the molecular connectivity index (2χv) and Kier's shape index (κα3) were key parameters for antimicrobial activity. These findings are crucial for the rational design of new, more potent derivatives.

Analytical and Spectroscopic Characterization of 5 Methyl Isothiazol 3 Yl Methanol

Chromatographic Methods

Chromatographic techniques are pivotal for the separation and quantification of (5-Methyl-isothiazol-3-yl)-methanol, particularly in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for the analysis of isothiazole (B42339) derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis of isothiazolinones and their derivatives. researchgate.netresearchgate.net The technique is lauded for its efficiency in separating compounds from various matrices. researchgate.net

For the analysis of related isothiazolinone compounds, reversed-phase columns, such as C8 and C18, are commonly employed. researchgate.netresearchgate.net A gradient elution using a mobile phase consisting of acetonitrile (B52724) and water is often utilized to achieve effective separation. researchgate.net Detection is typically carried out using a Diode Array Detector (DAD), with monitoring at specific wavelengths corresponding to the maximum absorbance of the analytes. For instance, various isothiazolinones have maximum absorption wavelengths between 275 nm and 318 nm. researchgate.net

The sample preparation for HPLC analysis often involves extraction with a suitable solvent, such as methanol (B129727), aided by ultrasonication to ensure efficient extraction from the sample matrix. researchgate.net The choice of solvent is critical; for example, methanol has been shown to provide optimal solubility and extraction efficiency for isothiazolinones, resulting in well-defined chromatographic peaks. researchgate.net

Quantitative analysis is typically performed using the external standard method, which has demonstrated excellent linearity with high correlation coefficients (R² > 0.999). researchgate.net The reliability of HPLC methods is further established through validation parameters such as linearity, precision, and accuracy, with reported recoveries for similar compounds ranging from 92.73% to 109.92%. researchgate.net

Table 1: HPLC Parameters for Analysis of Related Isothiazolinones

| Parameter | Details |

|---|---|

| Column | Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile-water gradient |

| Detector | Diode Array Detector (DAD) |

| Extraction Solvent | Methanol |

| Quantitative Method | External Standard |

Gas Chromatography (GC)

While less common than HPLC for isothiazolinone analysis, Gas Chromatography (GC) serves as a valuable alternative, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net The analysis of isothiazolinones in environmental water samples has been successfully performed using GC-MS after a solid-phase extraction (SPE) pre-concentration step. researchgate.net

For the analysis of volatile and semi-volatile organic compounds like methanol and its derivatives, static headspace sampling coupled with GC (HSS-GC) is a prevalent technique. nih.gov The optimization of HSS-GC parameters, such as sample volume, equilibration temperature, and time, is crucial for achieving high sensitivity and precision. nih.gov

A typical GC method for related compounds might involve an injection temperature of 230 °C and a column temperature program starting at 40 °C, ramping to 110 °C, and then to a final temperature of 240 °C. nih.gov The specificity of the method is confirmed by the absence of interfering peaks in blank samples, ensuring reliable quantification. nih.gov

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts in ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For reference, the chemical shifts of common laboratory solvents and impurities are well-documented in various deuterated solvents. illinois.edusigmaaldrich.comcarlroth.com For instance, the residual peak of methanol (CHD₂OD) in methanol-d₄ appears at approximately 3.31 ppm in ¹H NMR and 49.15 ppm in ¹³C NMR. washington.edu

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the methyl carbon, the methylene (B1212753) carbon, and the carbons of the isothiazole ring. chemicalpapers.comresearchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is often used for theoretical calculations of NMR chemical shifts to aid in the assignment of experimental spectra. researchgate.net

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| CH₃ | ~2.0 - 2.5 | Singlet |

| CH₂ | ~4.5 - 5.0 | Singlet or Doublet |

| Isothiazole-H | ~7.0 - 8.5 | Singlet |

| OH | Variable | Broad Singlet |

| ¹³C NMR | ||

| CH₃ | ~15 - 25 | |

| CH₂ | ~60 - 70 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The molecular weight of this compound is 129.18 g/mol . biosynth.com

In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), which may then fragment into smaller, characteristic ions. For methanol, the molecular ion peak is observed at m/z 32, and a prominent peak at m/z 31 corresponds to the loss of a hydrogen atom. docbrown.info The fragmentation of alcohols often involves the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.org

For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 129. The fragmentation pattern would likely involve the loss of the hydroxyl group (M-17), the hydroxymethyl group (M-31), and fragmentation of the isothiazole ring. The study of fragmentation patterns of related heterocyclic compounds can provide insights into the expected fragmentation pathways. libretexts.orgmiamioh.edu

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the analysis of isothiazolinones. nih.gov Multiple-reaction monitoring (MRM) mode is often used for both qualitative and quantitative analysis, providing low limits of detection and quantification. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. nih.gov The C-O stretching vibration typically appears in the range of 1000-1260 cm⁻¹. nih.gov For methanol, the C-H stretching vibrations of the methyl group are observed around 2834 cm⁻¹ and 2944 cm⁻¹. ustc.edu.cn

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H, C-H (methyl and methylene), C-O, C=N, and C=C stretching vibrations, as well as vibrations associated with the isothiazole ring. chemicalpapers.comresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. chemicalpapers.comresearchgate.net

Table 3: Expected IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (methyl/methylene) | Stretching | 2850 - 3000 |

| C=N (isothiazole) | Stretching | ~1600 |

| C=C (isothiazole) | Stretching | ~1500 - 1600 |

UV-Vis Spectroscopy

The electronic absorption characteristics of this compound in the ultraviolet-visible (UV-Vis) region are primarily governed by the π-electron system of the isothiazole ring. Isothiazoles are known to be stable aromatic molecules due to the delocalization of π-electrons. medwinpublishers.com The aromaticity of the isothiazole ring is considered greater than that of pyrazole (B372694) and isoxazole. medwinpublishers.com

While specific UV-Vis absorption data for this compound is not extensively detailed in publicly available literature, the spectroscopic behavior can be inferred from studies on related isothiazole and other five-membered heterocyclic compounds. Thiazoles, which are isomeric to isothiazoles, exhibit significant π-electron delocalization. wikipedia.org Mechanistic studies on the dearomative cycloaddition of azoles, including thiazoles and oxazoles, utilize UV-Vis spectroscopy to monitor the reaction and determine the absorption properties of the heterocyclic substrates. acs.org For instance, in such studies, the absorption spectra are critical to ensure that the photocatalyst is the primary absorbing species under the experimental conditions. acs.org

Generally, simple substituted isothiazoles are expected to exhibit absorption maxima in the UV region. For comparison, a study on the quantification of methanol in spirits using UV-Vis spectroscopy after reaction with a chromogenic agent showed absorption in the visible region, but this is dependent on the derivative formed. biorxiv.orgbiorxiv.org The inherent absorption of the methanol group itself is outside the standard UV-Vis range. Therefore, the spectrum of this compound would be dominated by the electronic transitions of the 5-methylisothiazole (B1604631) moiety.

Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound/Class | Solvent | λmax (nm) | Notes |

| Thiazole (B1198619) Derivatives | Acetonitrile/Dichloromethane | Not specified | Used in photocatalysis studies where negligible absorption above 350 nm was noted for some derivatives. acs.org |

| Methanol (for spectroscopy) | Not applicable | Transparent above 205 nm | Uvasol® grade methanol is designed for high UV transmittance. sigmaaldrich.com |

This table illustrates the general UV transparency of the methanol component and the characteristic UV absorption of the heterocyclic ring system. The exact λmax for this compound would be influenced by the solvent and the specific electronic transitions of the substituted isothiazole ring.

X-ray Crystallography for Structural Confirmation

While the specific crystal structure of this compound is not reported in the provided search results, the utility of X-ray diffraction analysis has been demonstrated for various other isothiazole derivatives. For instance, the structure of a product from a 1,3-dipolar cycloaddition reaction to form an isothiazole derivative was confirmed by X-ray diffraction analysis. medwinpublishers.com

Furthermore, the crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, a more complex isothiazole derivative, has been determined. researchgate.net The crystallographic data for this compound underscores the power of this technique in elucidating the intricate structural details of molecules containing the isothiazole core.

Table 2: Example Crystallographic Data for an Isothiazole Derivative

| Parameter | 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide researchgate.net |

| Chemical Formula | C₁₁H₆Cl₂N₂O₃S₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 6.829(4) Å, b = 8.5715(4) Å, c = 12.130(8) Å |

| α = 90°, β = 85.715(4)°, γ = 90° | |

| Volume (V) | 682.9(4) ų |

| Z | 2 |

| R-factor (Rgt(F)) | 0.0410 |

| CCDC No. | 2221276 |

This data for a related compound illustrates the type of detailed structural information that would be obtained from an X-ray crystallographic analysis of this compound, were single crystals to be grown and analyzed. Such an analysis would definitively confirm the connectivity of the methyl and hydroxymethyl groups at positions 5 and 3 of the isothiazole ring, respectively.

Computational Approaches to Spectroscopic Data Interpretation

Computational chemistry provides powerful tools for interpreting and predicting spectroscopic data, offering insights that complement experimental findings. For heterocyclic systems like isothiazoles, computational methods can be used to calculate molecular geometries, electronic structures, and spectroscopic properties.

Recent research highlights the use of data-driven, computational screening to accelerate the discovery of new chemical reactions for heteroarenes. acs.org One such strategy involves the prediction of triplet energies for a large set of five-membered heteroarenes, including thiophenes and azoles, to identify promising candidates for energy transfer-catalyzed reactions. acs.org This approach demonstrates how computational calculations can guide experimental design.

In the context of this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) could be employed to:

Optimize the molecular geometry: Predicting bond lengths and angles, which could be compared with potential X-ray crystallography data.

Calculate vibrational frequencies: Aiding the interpretation of Infrared (IR) and Raman spectra.

Predict NMR chemical shifts: Assisting in the assignment of signals in ¹H and ¹³C NMR spectra.

Simulate UV-Vis spectra: Calculating the energies and oscillator strengths of electronic transitions to help assign the absorption bands observed experimentally.

For example, a computational study could model the electronic transitions of the isothiazole ring in this compound to predict its λmax in the UV-Vis spectrum, providing a theoretical basis for the experimental observations. These computational insights are invaluable for a comprehensive understanding of the molecule's structure-property relationships.

Potential Applications and Future Research Directions

Drug Discovery and Development

The isothiazole (B42339) nucleus is a key structural motif in a variety of biologically active compounds, and (5-Methyl-isothiazol-3-yl)-methanol serves as an important intermediate in the synthesis of new therapeutic agents. medwinpublishers.comresearchgate.netacs.org The exploration of its derivatives continues to be a promising avenue for the development of innovative pharmaceuticals.

The isothiazole ring is a recognized pharmacophore, and its derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. medwinpublishers.comresearchgate.netnih.gov The hydroxymethyl group of this compound offers a convenient point for chemical modification, allowing for the creation of diverse libraries of compounds for screening and development. For instance, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have demonstrated notable antiviral and anti-inflammatory actions. medwinpublishers.com Furthermore, isothiazole-containing compounds have been investigated for their potential in treating a range of conditions, from parasitic infections to neurological disorders. researchgate.netnih.gov

Research into isothiazole derivatives has revealed their ability to interact with specific biological targets, paving the way for the development of targeted therapies. A notable example is the tyrosine kinase inhibitor CP-547,632, a (3-aryl-4-carboxamido-isothiazol-3-yl)-carbamide, which has shown promise in the treatment of non-small cell lung cancer. nih.gov Isothiazole derivatives have also been identified as inhibitors of proteases and as antagonists for the 5-hydroxytryptamine receptor, indicating their potential in addressing anxiety, depression, and other neurological conditions. researchgate.net The ability to selectively modulate the activity of enzymes and receptors is a key focus of ongoing research, with this compound providing a foundational structure for the synthesis of new inhibitors.

A significant challenge in modern medicine is the emergence of drug resistance in pathogens and cancer cells. The development of novel compounds that can circumvent these resistance mechanisms is a critical area of research. Studies on 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives have shown that these compounds can exhibit low resistance indices (RI) in cancer cell lines, indicating their potential to overcome drug resistance. nih.gov Specifically, some derivatives demonstrated a noteworthy ability to inhibit the proliferation of multidrug-resistant human colon adenocarcinoma cells. nih.gov The isothiazole scaffold is being explored for its potential to create therapies that remain effective against resistant strains and cell lines.

Agrochemical and Crop Protection Applications

The isothiazole moiety is also a key component in the development of modern agrochemicals, offering solutions for crop protection and enhancement. acs.orgacs.org The structural versatility of isothiazole derivatives allows for the creation of compounds with specific activities against agricultural pests and diseases.

Isothiazole derivatives have been successfully developed as potent fungicides. nih.govthieme-connect.com For example, isothiazole–thiazole (B1198619) derivatives have demonstrated high efficacy against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.govrsc.org Some of these compounds are believed to work by targeting the oxysterol-binding protein, a crucial component in the life cycle of these pathogens. nih.govrsc.org Furthermore, certain dichloroisothiazoles can induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks. nih.gov In addition to their fungicidal properties, some isothiazoles have been identified as effective plant growth regulators. thieme-connect.com The methanol (B129727) component of the title compound is also relevant, as methanol itself can play a role in plant growth and development by influencing metabolic processes and inducing defense-related genes. frontiersin.org

Catalysis and Materials Science

The unique electronic and structural characteristics of the isothiazole ring make it a valuable component in the field of materials science and catalysis. medwinpublishers.comresearchgate.net this compound, as a functionalized heterocycle, serves as a versatile building block for the synthesis of more complex molecules and advanced materials. bldpharm.com

The isothiazole heterocyclic system is a foundational element for new materials with interesting electronic and mechanical properties. medwinpublishers.comresearchgate.net In the realm of catalysis, isothiazole-metal complexes have shown promise, particularly in facilitating cross-coupling reactions, which are fundamental in organic synthesis. thieme-connect.comthieme-connect.com The potential for these complexes to be used in "green chemistry" applications, such as in aqueous media, is an active area of investigation. thieme-connect.com

The methanol group of the title compound also has direct relevance to catalysis. Methanol is a key feedstock in the chemical industry, and research into its conversion into hydrocarbons using catalysts like ZSM-5 is ongoing. dtu.dk Furthermore, bio-inspired catalytic systems that utilize methanol for methylation reactions are being developed, drawing inspiration from natural enzymatic processes. nih.gov The presence of both the isothiazole ring and the methanol group in this compound suggests its potential as a precursor or ligand in the design of novel catalysts and functional materials.

Isothiazole-Metal Complexes in Catalysis

The field of catalysis is continually searching for novel ligands that can form stable and efficient metal complexes. Isothiazole derivatives have emerged as promising candidates due to the coordinating ability of the ring's nitrogen and sulfur atoms. ias.ac.in Research has demonstrated that metal complexes incorporating isothiazole and related thiazole scaffolds can exhibit significant catalytic activity in a variety of chemical transformations. acs.orgrsc.org These complexes are particularly noted for their utility in cross-coupling reactions and as catalysts in green chemistry applications, such as reactions in aqueous media. nih.gov

While direct studies on metal complexes of this compound are not yet prevalent in the literature, its structure suggests a strong potential for such applications. The isothiazole ring can act as a robust coordinating moiety for a range of transition metals. Furthermore, the hydroxyl group at the 3-position offers a site for further functionalization, allowing for the synthesis of more complex, tailored ligands. This could lead to the development of catalysts with enhanced selectivity and activity. For instance, nickel-based metal-organic frameworks (MOFs) have demonstrated catalytic activity in CO2 fixation, highlighting the potential for isothiazole-containing structures in important industrial processes. researchgate.net The exploration of this compound as a ligand could pave the way for a new generation of catalysts for organic synthesis and environmental remediation.

Table 1: Examples of Isothiazole and Thiazole-Based Metal Complexes and Their Catalytic Applications

| Compound/Complex Type | Metal Center | Catalytic Application | Reference(s) |

| Thiazole-Palladium Complexes | Palladium (Pd) | Synthesis of Pyrazole-4-Carbonitrile Derivatives | acs.org |

| 5-amino-o-ethylpyridine-2-carboximidate Complexes | Copper (Cu), Cobalt (Co), Nickel (Ni), Manganese (Mn) | Henry Reaction | ias.ac.in |

| Thiazole-containing MOFs | Not specified | Heterogeneous Catalysis | rsc.org |

| Nickel-based MOF | Nickel (Ni) | CO2 Fixation (Oxazolidinone Synthesis) | researchgate.net |

Advanced Methodologies in this compound Research

Green Chemistry Approaches for Synthesis

The synthesis of heterocyclic compounds is often associated with the use of harsh reagents and the generation of significant chemical waste. In response, the principles of green chemistry are increasingly being applied to develop more environmentally benign synthetic routes. nih.gov For isothiazole and its derivatives, a number of innovative and sustainable synthetic methods have been developed. These advanced methodologies offer significant advantages over traditional approaches, including milder reaction conditions, higher yields, and reduced environmental impact. bepls.com

Recent advancements in the green synthesis of isothiazoles include:

Metal-free, visible-light-promoted synthesis: This method utilizes photoredox catalysis to facilitate the formation of the isothiazole ring under mild conditions, avoiding the need for transition metal catalysts. rsc.org